

# An In-depth Technical Guide to Amino-PEG12-amine

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## Compound of Interest

Compound Name: Amino-PEG12-amine

Cat. No.: B8098876

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## Introduction

**Amino-PEG12-amine** is a homobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug development. Its structure consists of a monodisperse chain of twelve ethylene glycol units, capped at both ends by primary amine groups. This symmetrical design allows for the flexible and efficient crosslinking of molecules, making it an invaluable tool in various scientific disciplines. The hydrophilic nature of the PEG backbone enhances the solubility and biocompatibility of the resulting conjugates, which is particularly advantageous in pharmaceutical applications.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to **Amino-PEG12-amine**.

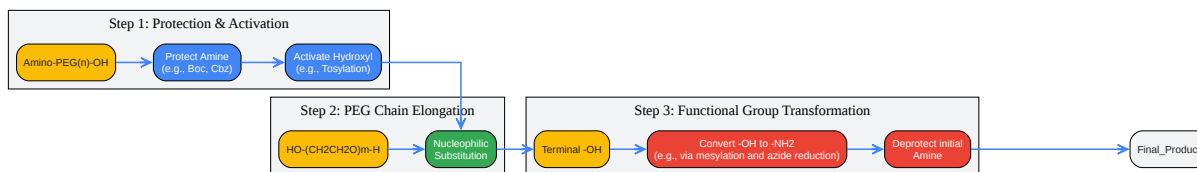
## Core Properties and Specifications

**Amino-PEG12-amine** is a well-characterized compound with consistent physical and chemical properties. These are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diamine	[2]
Synonyms	H2N-PEG12-CH2CH2NH2, NH2-PEG12-NH2	[2][3]
CAS Number	361543-12-6	[3]
Molecular Formula	C26H56N2O12	
Molecular Weight	588.7 g/mol	
Purity	Typically ≥95%	
Appearance	Colorless to off-white solid or liquid	
Solubility	Water, DMSO, DCM, DMF	
Storage Conditions	-20°C, protect from light	

## Synthesis Pathway

While specific, detailed synthesis protocols for **Amino-PEG12-amine** are often proprietary, a general and plausible synthetic route can be outlined based on established PEG chemistry. The process typically starts with a protected amine on a short PEG chain, followed by the iterative addition of ethylene glycol units, and subsequent deprotection and amination of the terminal hydroxyl group.



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A generalized synthetic workflow for producing diamino-PEG compounds.

## Key Applications and Experimental Protocols

The primary utility of **Amino-PEG12-amine** lies in its role as a bifunctional linker, enabling the conjugation of two different molecules or the functionalization of surfaces. Its terminal primary amines are nucleophilic and readily react with various electrophilic functional groups.

### Reaction with Activated Esters (e.g., NHS Esters)

A common application is the reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This is a cornerstone of bioconjugation, often used for labeling proteins and antibodies.

This protocol is a general guideline for the conjugation of an NHS-ester-containing molecule to **Amino-PEG12-amine**.

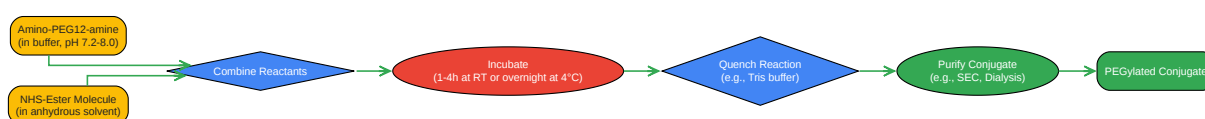
Materials:

- **Amino-PEG12-amine**
- NHS-ester functionalized molecule
- Anhydrous, amine-free solvent (e.g., DMF, DMSO)

- Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Dissolution: Dissolve the NHS-ester functionalized molecule in the anhydrous solvent. Separately, dissolve the **Amino-PEG12-amine** in the reaction buffer.
- Reaction: Add the dissolved NHS ester to the **Amino-PEG12-amine** solution. The molar ratio of the reactants should be optimized, but a starting point is often a 1:1 or a slight excess of the amine linker.
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as LC-MS.
- Quenching: Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.
- Purification: The desired conjugate can be purified from the reaction mixture using techniques like size-exclusion chromatography (SEC) or dialysis.



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Workflow for NHS ester coupling with **Amino-PEG12-amine**.

## Reaction with Carboxylic Acids (EDC/NHS Coupling)

**Amino-PEG12-amine** can be conjugated to molecules bearing carboxylic acid groups through the use of carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS to enhance efficiency and stability.

This protocol outlines the steps for conjugating a carboxylic acid-containing molecule to **Amino-PEG12-amine**.

Materials:

- **Amino-PEG12-amine**
- Carboxylic acid-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or sulfo-NHS
- Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)
- Quenching solution (e.g., hydroxylamine)

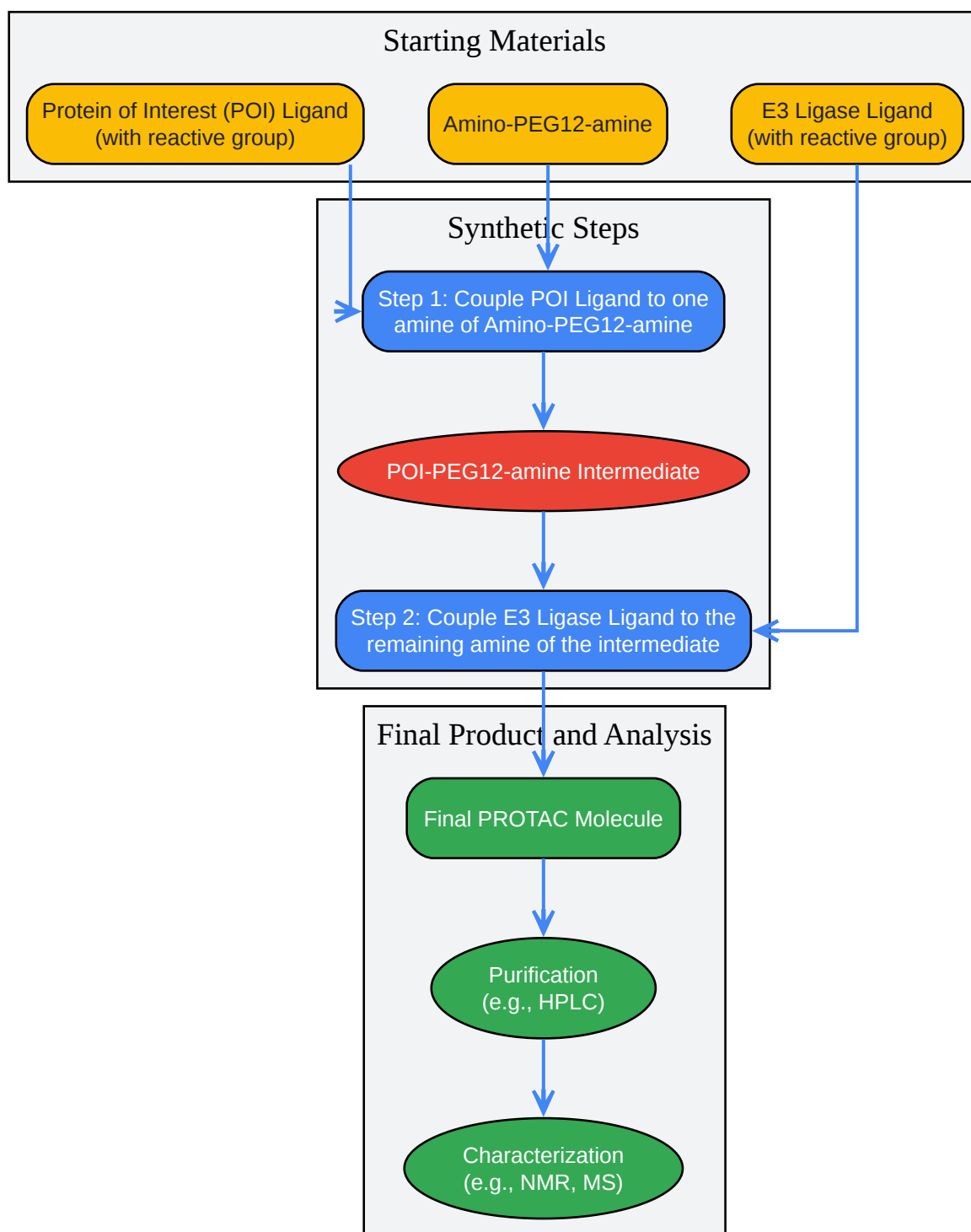
Procedure:

- **Activation of Carboxylic Acid:** Dissolve the carboxylic acid-containing molecule in the activation buffer. Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.
- **Coupling Reaction:** Add the **Amino-PEG12-amine** to the activated carboxylic acid solution. The pH of the reaction mixture may need to be adjusted to 7.2-7.5 with the coupling buffer for optimal amine reactivity.
- **Incubation:** Allow the coupling reaction to proceed for 2-4 hours at room temperature.
- **Quenching:** Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
- **Purification:** Purify the final conjugate using appropriate chromatographic techniques.

## Application in PROTAC Development

**Amino-PEG12-amine** is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC is critical for modulating the solubility, cell permeability, and spatial orientation of the two ligands, which influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The synthesis of a PROTAC using **Amino-PEG12-amine** typically involves a stepwise approach.



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A logical workflow for the synthesis of a PROTAC using **Amino-PEG12-amine**.

## Conclusion

**Amino-PEG12-amine** is a versatile and powerful tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, bifunctional nature, and the advantageous properties imparted by the PEG chain make it a linker of choice for a wide range of applications, from fundamental research in bioconjugation to the development of novel therapeutics like PROTACs. The experimental protocols and workflows provided in this guide serve as a foundation for the successful implementation of **Amino-PEG12-amine** in various research and development endeavors.

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## References

- 1. biopharma.co.uk [biopharma.co.uk]
- 2. broadpharm.com [broadpharm.com]
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